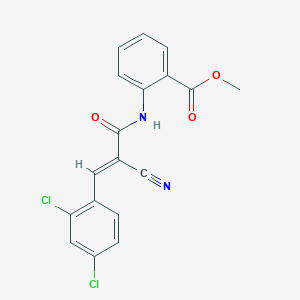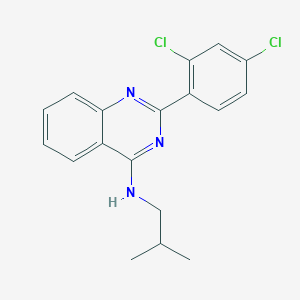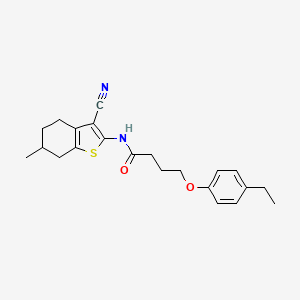
(E)-methyl 2-(2-cyano-3-(2,4-dichlorophenyl)acrylamido)benzoate
Vue d'ensemble
Description
(E)-methyl 2-(2-cyano-3-(2,4-dichlorophenyl)acrylamido)benzoate is a useful research compound. Its molecular formula is C18H12Cl2N2O3 and its molecular weight is 375.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-(2-cyano-3-(2,4-dichlorophenyl)acrylamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(2-cyano-3-(2,4-dichlorophenyl)acrylamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Pyrimidine Derivatives : This compound was used in the synthesis of pyrimidine derivatives, which are important in the field of medicinal chemistry due to their wide range of biological activities (Kohra, Tominaga, & Hosomi, 1988).
Double Rearrangement Reactions : It was involved in double rearrangement reactions to produce oxazin and diazin derivatives, which have potential applications in pharmaceutical and organic chemistry (Yokoyama, Hatanaka, & Sakamoto, 1985).
Radical Addition for Acyl Unit Introduction : This compound was shown to be an excellent one-carbon radical equivalent for introducing an acyl unit via xanthate transfer radical addition to olefins (Bagal, de Greef, & Zard, 2006).
Herbicidal Activity : Its derivatives have been synthesized and evaluated as herbicidal inhibitors of PSII electron transport, showing good herbicidal activities (Wang, Li, Li, & Huang, 2004).
Antioxidant and Anti-Inflammatory Activities : Ethyl derivatives of this compound were synthesized and evaluated for antioxidant and anti-inflammatory activities, showing promising results (Madhavi & Sreeramya, 2017).
Photostability Improvement in Pesticides : Novel acrylate-type polymeric nanoparticles incorporating this compound were synthesized to improve the photostability of emamectin benzoate, a pesticide (Shang, Shi, Zhang, Zheng, & Shi, 2013).
Propriétés
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3/c1-25-18(24)14-4-2-3-5-16(14)22-17(23)12(10-21)8-11-6-7-13(19)9-15(11)20/h2-9H,1H3,(H,22,23)/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGXHKVCDOYHJT-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7742659.png)
![2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B7742660.png)
![2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B7742663.png)
![2-amino-1-(2-bromo-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B7742669.png)
![Ethyl 6-chloro-8-methyl-4-[(1-phenylethyl)amino]quinoline-3-carboxylate](/img/structure/B7742682.png)
![Ethyl 6-chloro-4-[(2-furylmethyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B7742690.png)
![4-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7742704.png)

![2-[[2-(2,4-Dichlorophenyl)quinazolin-4-yl]amino]ethanol](/img/structure/B7742721.png)



![6-Methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7742759.png)
![N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7742772.png)